molecular formula C20H24N2O3 B248202 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide

Katalognummer B248202
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: APDSTOAKQMWGDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide, commonly known as FGIN-1-27, is a synthetic compound that belongs to the class of isoquinoline derivatives. It was first synthesized in the early 1990s by researchers at the University of Glasgow, and since then, it has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

FGIN-1-27 acts as a selective antagonist of the dopamine D3 receptor, which is mainly expressed in the mesolimbic system of the brain. By blocking the D3 receptor, FGIN-1-27 can modulate the release of dopamine and other neurotransmitters, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects
FGIN-1-27 has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal models, FGIN-1-27 can increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. It can also modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.

Vorteile Und Einschränkungen Für Laborexperimente

FGIN-1-27 has several advantages for laboratory experiments, including its selectivity for the D3 receptor, its well-characterized pharmacological profile, and its ability to cross the blood-brain barrier. However, FGIN-1-27 also has some limitations, including its relatively short half-life, its potential for off-target effects, and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on FGIN-1-27. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the pharmacological and biochemical effects of FGIN-1-27, as well as its potential for off-target effects and toxicity.

Synthesemethoden

The synthesis of FGIN-1-27 involves the reaction of 2,5-dimethoxybenzaldehyde with 3,4-dihydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 3-chloropropionyl chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

FGIN-1-27 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, FGIN-1-27 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, FGIN-1-27 has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, FGIN-1-27 has been shown to have anticancer properties and can induce apoptosis in cancer cells.

Eigenschaften

Produktname

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C20H24N2O3/c1-24-17-7-8-19(25-2)18(13-17)21-20(23)10-12-22-11-9-15-5-3-4-6-16(15)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChI-Schlüssel

APDSTOAKQMWGDD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCC3=CC=CC=C3C2

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCC3=CC=CC=C3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.